molecular formula C12H15F3N2O B1400362 [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241911-23-8

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B1400362
CAS No.: 1241911-23-8
M. Wt: 260.26 g/mol
InChI Key: HUMNJNOLSMIJRU-UHFFFAOYSA-N
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Description

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C11H13F3N2O. It is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a phenyl ring. This compound is used in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 3-(trifluoromethyl)aniline with morpholine under specific conditions. One common method includes:

    Starting Materials: 3-(trifluoromethyl)aniline and morpholine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF).

    Procedure: The mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete reaction.

    Purification: The product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
  • [4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]amine

Uniqueness

[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine is unique due to the specific positioning of the trifluoromethyl group and the morpholine ring on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)10-7-9(8-16)1-2-11(10)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNJNOLSMIJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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